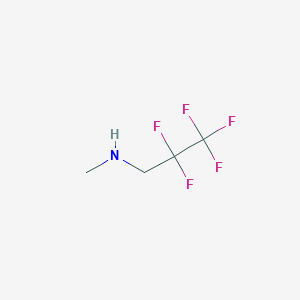

Methyl(2,2,3,3,3-pentafluoropropyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-N-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F5N/c1-10-2-3(5,6)4(7,8)9/h10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLRNSWKUOCRJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,2,3,3,3 Pentafluoropropyl Amine

Historical and Pioneering Synthetic Approaches

While specific pioneering studies solely dedicated to Methyl(2,2,3,3,3-pentafluoropropyl)amine are not extensively documented in publicly available literature, its synthesis can be approached through established reactions commonly used for analogous fluorinated amines. The strategies detailed below are based on well-understood principles of organic synthesis, adapted for this particular target molecule.

Reduction of N-Perfluoroalkyl Urethanes as a Strategic Synthesis Route

A primary and logical synthetic strategy involves the formation of a urethane (B1682113) (or carbamate) precursor, followed by its reduction to the target N-methyl amine. This two-step process leverages the reactivity of the parent amine, 2,2,3,3,3-pentafluoropropylamine (B1582960) atomfair.comoakwoodchemical.comnih.govsigmaaldrich.comscbt.com, to first install the methyl group in a masked form (as part of a carbamate) and then reduce the carbonyl group to a methylene (B1212753) group.

The proposed synthesis begins with the formation of a methyl carbamate (B1207046) derivative of 2,2,3,3,3-pentafluoropropylamine. This can be achieved through the reaction of the primary amine with methyl chloroformate in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net This N-acylation reaction is a standard method for the formation of carbamates from amines. mdpi.comorientjchem.orgresearchgate.netnih.govresearchgate.net

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide variety of functional groups, including amides and carbamates, to the corresponding amines. chemistrysteps.comyoutube.com The reduction of the synthesized N-(2,2,3,3,3-pentafluoropropyl) methyl urethane with LiAlH₄ is a highly plausible route to obtain this compound. researchgate.net

The reaction mechanism for amide reduction with LiAlH₄ typically involves the initial addition of a hydride ion to the carbonyl carbon, followed by the coordination of the oxygen atom to the aluminum species. chemistrysteps.com This converts the oxygen into a good leaving group. Subsequent elimination of the aluminate species forms a transient iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final amine. youtube.com The reduction of a carbamate to an N-methyl amine by LiAlH₄ follows a similar mechanistic pathway. researchgate.net

Table 1: Proposed Reaction Conditions for Urethane Reduction

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful enough to reduce the carbonyl of the urethane. youtube.com |

| Stoichiometry | Excess LiAlH₄ | To ensure complete reduction of the carbamate. |

| Temperature | Initial cooling (0 °C), then reflux | To control the initial exothermic reaction, followed by heating to drive the reaction to completion. researchgate.net |

| Work-up | Sequential addition of water and aqueous base | Standard procedure to quench excess LiAlH₄ and precipitate aluminum salts for easy filtration. |

The choice of solvent is critical for the success of reductions involving LiAlH₄. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are commonly used because they are inert to the reducing agent and can effectively solvate the lithium and aluminum species. THF is often preferred for its higher boiling point, allowing for reactions to be conducted at elevated temperatures to ensure completion. researchgate.net

Optimization of the reaction would involve varying the temperature, reaction time, and the stoichiometry of the LiAlH₄ to maximize the yield of the desired secondary amine while minimizing potential side reactions.

Alternative and Complementary Synthetic Pathways

Beyond the urethane reduction route, other synthetic strategies can be envisaged for the preparation of this compound. These alternative pathways may offer advantages in terms of atom economy, availability of starting materials, or operational simplicity.

A direct approach to forming the C-N bond is through the amination of a suitable perfluorinated precursor. One such method is reductive amination. nih.govresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov This would involve the reaction of 2,2,3,3,3-pentafluoropropanal with methylamine (B109427) in the presence of a reducing agent.

The required aldehyde, 2,2,3,3,3-pentafluoropropanal, can be envisioned as being synthesized from the commercially available 2,2,3,3,3-pentafluoropropionic acid via reduction. The reductive amination would then proceed via the in-situ formation of an imine or enamine intermediate, which is then reduced to the target secondary amine.

Table 2: Proposed Reductive Amination Conditions

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Precursor | 2,2,3,3,3-Pentafluoropropanal | The corresponding aldehyde to the target amine's propyl chain. |

| Amine Source | Methylamine (aqueous or gas) | To introduce the N-methyl group. |

| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄) or H₂/Catalyst | Common reagents for the reduction of the imine intermediate. organic-chemistry.orgresearchgate.net |

| Solvent | Methanol or other protic solvents | Suitable for dissolving the reactants and facilitating the reaction. researchgate.net |

Another potential amination strategy involves the nucleophilic substitution of a suitable precursor, such as 2,2,3,3,3-pentafluoropropyl halide, with methylamine. However, the high fluorine substitution on the carbon adjacent to the leaving group might hinder the desired Sₙ2 reaction.

Novel Carbon-Nitrogen Bond Formation Strategies in the Presence of Fluorine

The synthesis of fluorinated amines such as this compound presents distinct challenges due to the strong electron-withdrawing nature of the fluoroalkyl group. This characteristic diminishes the nucleophilicity of the nitrogen atom, making conventional C-N bond-forming reactions less efficient. nih.gov Consequently, novel strategies have been developed to overcome these hurdles.

One primary strategy is the N-alkylation of methylamine with a suitable 2,2,3,3,3-pentafluoropropyl electrophile (e.g., 2,2,3,3,3-pentafluoropropyl iodide, bromide, or triflate). This reaction is a type of nucleophilic aliphatic substitution. youtube.com However, the reduced reactivity of the amine often requires forcing conditions or specialized catalytic systems. researchgate.net

Another significant approach is reductive amination . This method involves the reaction of 2,2,3,3,3-pentafluoropropanal with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This pathway avoids the use of highly reactive alkylating agents and can often be performed under milder conditions. nih.gov A variation involves the reaction of 2,2,3,3,3-pentafluoropropanol with methylamine in the presence of a catalyst and a hydrogen source. researchgate.net

More recent and novel methods focus on catalyst-free approaches under specific conditions. For instance, strategies involving the reduction of in situ-generated silyl (B83357) ester species from trifluoroacetic acid have been reported for trifluoroethylation, a principle that could be adapted for pentafluoropropylation. researchgate.net These methods provide access to fluorinated amines while tolerating a wide range of functional groups. researchgate.net

Modern Advancements and Sustainable Synthesis

Modern synthetic chemistry emphasizes not only efficiency and yield but also sustainability. This has driven the development of advanced catalytic systems and the application of green chemistry principles to the synthesis of specialized chemicals like this compound.

Development of Catalytic Synthetic Routes

Catalysis is central to the efficient formation of C-N bonds, particularly when dealing with deactivated substrates. Both homogeneous and heterogeneous systems have been developed to facilitate the synthesis of fluoroalkylamines.

Homogeneous Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for C-N bond formation. nih.govresearchgate.net While typically used for aryl halides, the principles can be adapted for alkyl halides. These systems involve a palladium precursor and a specialized ligand that facilitates the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. nih.gov The electron-withdrawing property of the fluoroalkyl group can make the final reductive elimination step challenging, often requiring carefully designed catalysts. nih.gov Due to the weak basicity of fluorinated amines, weaker bases like potassium phenoxide can be more effective than the strong bases typically used in these couplings. nih.govacs.org

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of separation, handling, and reusability. For N-alkylation reactions, mixed metal oxides such as Al₂O₃–OK have been shown to catalyze the reaction between amines and alkyl halides effectively at room temperature. researchgate.net For reductive amination pathways, metal-on-support catalysts are common. Systems like Nickel or Cobalt on alumina (B75360) (Ni/γ-Al₂O₃, Co/γ-Al₂O₃) have demonstrated high activity and stability for the reductive amination of alcohols with ammonia (B1221849) or primary amines. researchgate.netgoogle.com These industrial-type catalysts are robust and can operate under continuous flow conditions. researchgate.net

| Catalytic Approach | Catalyst System | Substrate Types | Key Features |

| Homogeneous | Palladium Precursor + Ligand | Fluoroalkylamines, Aryl/Alkyl Halides | Mild reaction conditions; High functional group tolerance; Mechanistic understanding allows for rational catalyst design. nih.govacs.org |

| Heterogeneous | Ni/γ-Al₂O₃ or Co/γ-Al₂O₃ | Alcohols/Aldehydes, Amines | High stability; Catalyst is easily separated and reusable; Suitable for industrial-scale and continuous processes. researchgate.netgoogle.com |

| Heterogeneous | Al₂O₃–OK | Amines, Alkyl Halides | Operates at room temperature; Good catalyst reusability. researchgate.net |

In homogeneous catalysis, particularly palladium-catalyzed aminations, the choice of ligand is critical for success. nih.gov The ligand's role is multifaceted: it must stabilize the palladium center, promote the oxidative addition of the electrophile, and facilitate the turnover-limiting C-N reductive elimination step. nih.govnih.gov

For challenging substrates like fluoroalkylamines, sterically demanding and electron-rich phosphine (B1218219) ligands are often required. nih.gov Notable examples include:

Dialkylbiarylphosphines: This class of ligands, developed by Buchwald and others, is highly effective for many C-N bond-forming transformations. researchgate.net

Bipyrazole-based phosphines (e.g., BippyPhos, KPhos): These ligands have been specifically developed to address challenges in amination reactions, improving catalyst stability and selectivity. acs.orgorganic-chemistry.org

N-heterocyclic carbenes (NHCs): NHCs have emerged as powerful supporting ligands, showing promising activity in the coupling of amines with unfunctionalized aryl halides. nih.gov

The design objective is to create a ligand that provides sufficient steric bulk to promote monoligation and reductive elimination while possessing the electronic properties to activate the catalyst towards oxidative addition. nih.gov For fluoroalkylamines, where reductive elimination is kinetically challenging, ligands that accelerate this step are paramount for achieving high yields. nih.gov

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry aim to minimize the environmental impact of chemical processes. This includes the careful selection of solvents, reducing waste, and improving energy efficiency. nih.gov

Solvents often constitute the largest mass component of a reaction, making their selection a key aspect of green chemistry. nih.govrsc.org Traditional dipolar aprotic solvents like DMF and NMP, while effective for nucleophilic substitutions, are facing increasing scrutiny due to health and environmental concerns. rsc.org

Research has focused on identifying greener alternatives:

Water: The use of water as a solvent is highly desirable. Micellar catalysis, where reactions occur in nano-sized aggregates of surfactants in water, can enable palladium-catalyzed aminations under sustainable conditions. nih.gov

Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable, and non-volatile solvents that have proven effective for nucleophilic substitution reactions, sometimes leading to excellent yields in very short reaction times. nih.gov

Solvent-Free Reactions: Eliminating the solvent entirely is an ideal green chemistry scenario. Certain reactions, such as the three-component coupling to form fluorinated amines, can be initiated by mixing the neat reagents before adding a minimal amount of a different solvent for the subsequent steps. researchgate.net

The selection of a solvent system for the synthesis of this compound would involve balancing reaction efficiency with these sustainability goals. Polar protic solvents, for instance, can stabilize carbocation-like transition states that may be involved in certain nucleophilic substitution pathways, while greener polar aprotic alternatives are actively being sought. rsc.orglibretexts.org

Atom Economy and Waste Minimization Strategies

The concept of atom economy, a central pillar of green chemistry, seeks to maximize the incorporation of atoms from the reactants into the final product, thereby reducing the generation of waste. In the context of synthesizing this compound, a plausible and efficient route is the reductive amination of 2,2,3,3,3-pentafluoropropanal with methylamine. This method is often favored for its potential for high atom economy and the avoidance of hazardous reagents.

Reductive amination is a one-pot reaction that combines a carbonyl compound and an amine with a reducing agent. wikipedia.orgacsgcipr.org This approach is inherently more atom-economical than multi-step syntheses that may involve protecting groups or generate significant stoichiometric byproducts.

Hypothetical Reaction Scheme:

Lack of Specific Research Data Prevents In-Depth Analysis of this compound Reactivity

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available research on the chemical reactivity and transformation pathways of this compound. Despite its potential relevance in fields utilizing fluorinated compounds, specific experimental data regarding its N-alkylation, derivatization, and the associated kinetics and thermodynamics are not publicly available. This absence of foundational research precludes a detailed analysis as outlined in the requested article structure.

The intended article was to focus on the "Chemical Reactivity and Transformation Pathways of this compound," with a specific emphasis on its N-alkylation and derivatization. However, searches for scholarly articles, patents, and chemical repositories have not yielded any specific studies on the reaction of this compound with alkylating agents like iodomethane, nor on the formation of its N,N-dimethyl derivative.

Furthermore, there is no available information concerning the kinetic and thermodynamic parameters that would govern such alkylation reactions. These data are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting product distributions.

Similarly, the exploration of selective derivatization at the amine nitrogen, including acylation, sulfonylation, and the formation of other amides or sulfonamides, is hampered by the lack of published research. Consequently, any discussion on the regioselectivity and stereoselectivity of nitrogen-centered reactions for this specific compound would be purely speculative.

While general principles of amine reactivity and the influence of fluorine substitution on chemical properties are well-established, applying these concepts to this compound without specific experimental validation would not meet the standards of a scientifically rigorous and accurate article. The electron-withdrawing nature of the pentafluoropropyl group is expected to significantly influence the nucleophilicity of the amine, but the precise extent of this effect and its impact on reaction outcomes remains uninvestigated.

Given the current state of available scientific knowledge, a detailed and informative article on the chemical reactivity and transformation pathways of this compound, as per the requested structured outline, cannot be generated. Further experimental research is required to elucidate the chemical behavior of this compound.

Chemical Reactivity and Transformation Pathways of Methyl 2,2,3,3,3 Pentafluoropropyl Amine

Reactions Involving the Perfluoropropyl Moiety

The chemical behavior of the pentafluoropropyl group in Methyl(2,2,3,3,3-pentafluoropropyl)amine is largely dictated by the strong electron-withdrawing nature of the fluorine atoms. This electronic effect significantly influences the reactivity of the adjacent carbon atoms.

Potential for Nucleophilic Attack at Fluorine-Bearing Carbons

Nucleophilic substitution at saturated carbon centers is a fundamental reaction in organic chemistry. libretexts.orgwikipedia.org In the case of the pentafluoropropyl group, the carbon atoms bonded to fluorine are electron-deficient and could theoretically be susceptible to nucleophilic attack. However, the high strength of the carbon-fluorine bond and the steric hindrance provided by the multiple fluorine atoms make direct nucleophilic displacement of a fluoride (B91410) ion on an aliphatic perfluoroalkyl chain exceptionally challenging under standard conditions.

Research on the hydrothermal alkaline treatment of per- and polyfluoroalkyl substances (PFAS) suggests that under harsh conditions (high temperature and pressure with a strong base), nucleophilic substitution can lead to defluorination. mines.edu While not specific to this compound, this indicates that nucleophilic attack on perfluorinated aliphatic carbons is possible, albeit under forcing conditions. The reactivity would likely be influenced by the nature of the nucleophile, with stronger and less sterically hindered nucleophiles being more effective.

Table 1: Theoretical Reactivity of Fluorine-Bearing Carbons towards Nucleophiles

| Nucleophile | Potential for Reaction | Expected Product (Hypothetical) | Conditions |

| Hydroxide (OH⁻) | Low to Moderate | Substitution of one or more fluorine atoms with hydroxyl groups | High temperature, high pressure |

| Alkoxides (RO⁻) | Low | Substitution of fluorine with an alkoxy group | Forcing conditions |

| Amines (RNH₂) | Very Low | Limited to no reaction under typical conditions | Extreme conditions may be required |

Exploitation of the Electron-Withdrawing Nature of the Perfluoropropyl Group

The electron-withdrawing effect can also influence the acidity of the C-H bonds adjacent to the perfluoropropyl group, although this effect is generally less pronounced than the impact on the amine basicity. This modulation of electronic properties could potentially be exploited in various chemical transformations, though specific examples for this compound are not documented.

Metal-Mediated and Organocatalytic Transformations

The potential for this compound to participate in metal-mediated and organocatalytic reactions is an area ripe for exploration, though currently lacking specific examples in the literature.

Role of this compound as a Ligand or Organocatalyst Precursor

Amines are well-known to act as ligands in transition metal complexes. nih.govnih.govnih.govmdpi.com The nitrogen lone pair can coordinate to a metal center, influencing the metal's catalytic activity. The strong electron-withdrawing effect of the pentafluoropropyl group in this compound would significantly modulate the donor properties of the nitrogen atom. This could lead to the formation of metal complexes with unique electronic properties, potentially impacting their catalytic performance in reactions such as cross-coupling or hydrogenation. The steric bulk of the pentafluoropropyl group could also play a role in the coordination geometry and stability of such complexes. nih.govmdpi.com

In the realm of organocatalysis, chiral amines are frequently used to catalyze a wide range of asymmetric transformations. While this compound is achiral, it could serve as a precursor for the synthesis of chiral organocatalysts. The introduction of chirality, for instance, at the methyl group or by derivatization of the amine, could lead to novel catalysts. The electronic properties imparted by the perfluoropropyl group could influence the catalyst's activity and selectivity.

Participation in Cross-Coupling Reactions or C-H Activation Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While there are no specific reports on the use of this compound in such reactions, related fluoroalkylamines have been shown to undergo palladium-catalyzed N-arylation. The success of such reactions would likely depend on the careful selection of the catalyst, ligand, and reaction conditions to overcome the reduced nucleophilicity of the fluorinated amine.

Direct C-H activation is a rapidly evolving field in organic synthesis that allows for the functionalization of otherwise inert C-H bonds. nih.govnih.gov The C-H bonds on the methyl group and the methylene (B1212753) group adjacent to the nitrogen in this compound could be potential sites for C-H activation. Transition metal catalysts, often from the platinum group, are typically employed for such transformations. The directing ability of the amine group could potentially facilitate regioselective C-H functionalization. However, the strong electron-withdrawing nature of the pentafluoropropyl group might deactivate the molecule towards certain types of C-H activation catalysts. Further research is needed to explore the feasibility and outcomes of such reactions.

Mechanistic Investigations of Reactions Involving Methyl 2,2,3,3,3 Pentafluoropropyl Amine

Elucidation of Reaction Mechanisms for Its Synthesis

The synthesis of Methyl(2,2,3,3,3-pentafluoropropyl)amine can be achieved through various synthetic routes, with one common method involving the reduction of a corresponding urethane (B1682113) precursor. Understanding the mechanistic intricacies of this reduction is crucial for optimizing reaction conditions and maximizing yield.

Detailed Steps of Urethane Reduction to Amine

The reduction of a urethane (also known as a carbamate) to an amine typically proceeds via a multi-step mechanism involving a reducing agent. While the precise mechanism can vary depending on the specific reducing agent employed (e.g., Lithium Aluminum Hydride, Diborane), a general pathway can be outlined.

The initial step involves the coordination of the reducing agent to the carbonyl oxygen of the urethane. This is followed by the nucleophilic attack of a hydride ion (or its equivalent) at the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-O bond, releasing the corresponding alcohol or its salt and an intermediate species that ultimately yields the desired amine upon workup.

Computational studies on urethane formation and cleavage provide insights that can be extrapolated to the reduction process. The formation of urethanes from isocyanates and alcohols can proceed through either a concerted or a stepwise pathway. researchgate.netnih.gov The reverse process, the cleavage, is also subject to mechanistic variations. In the context of reduction, the cleavage of the urethane is facilitated by the reducing agent, which effectively lowers the activation energy for the C-O bond scission.

Transition State Analysis and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in analyzing the transition states and energy barriers associated with urethane reactions. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net For the reduction of a urethane, the rate-determining step is typically the initial nucleophilic attack of the hydride on the carbonyl carbon.

The transition state for this step involves the partial formation of the C-H bond and the partial breaking of the C=O double bond. The energy barrier for this process is influenced by several factors, including the nature of the reducing agent, the solvent, and the substituents on the urethane. mdpi.com For instance, the presence of electron-withdrawing groups, such as the pentafluoropropyl group in the precursor to this compound, can influence the electrophilicity of the carbonyl carbon and thus affect the energy barrier of the reduction.

Computational models can predict the geometries of transition states and calculate their corresponding activation energies, providing a quantitative understanding of the reaction kinetics. nih.gov These studies have shown that catalysts can significantly lower the activation energy for urethane formation, and by extension, similar principles can be applied to understanding the role of different reducing agents in the cleavage and reduction of urethanes. mdpi.comresearchgate.net

Understanding the Mechanism of N-Alkylation and Other Derivatizations

The nitrogen center in this compound is nucleophilic and can participate in various reactions, most notably N-alkylation, to form more complex derivatives.

Nucleophilic Substitution Mechanisms at the Nitrogen Center

N-alkylation of amines typically proceeds via a nucleophilic substitution mechanism, most commonly an S(_N)2 reaction. wikipedia.orgmasterorganicchemistry.com In this process, the lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry at the carbon center if it is chiral.

The reaction proceeds through a transition state where the new N-C bond is partially formed, and the C-leaving group bond is partially broken. The rate of this reaction is dependent on the concentration of both the amine and the alkylating agent.

It is important to note that the initial alkylation product, a secondary amine, is also nucleophilic and can undergo further alkylation to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com Controlling the stoichiometry of the reactants is therefore crucial to achieve selective mono-alkylation.

Influence of Fluorine Atoms on Reaction Pathway and Rate

The presence of the five fluorine atoms on the propyl chain of this compound has a significant impact on the nucleophilicity of the nitrogen atom and, consequently, on the rate of N-alkylation. Fluorine is a highly electronegative element, and the C-F bonds are strongly polarized. This leads to a strong electron-withdrawing inductive effect (-I effect) that is transmitted through the carbon chain to the nitrogen atom.

This inductive effect reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity. nih.govresearchgate.net As a result, this compound is expected to be a weaker nucleophile compared to its non-fluorinated analog, methylpropylamine. This reduced nucleophilicity will lead to a slower rate of N-alkylation under identical conditions. researchgate.net

The electron-withdrawing nature of the pentafluoropropyl group also affects the basicity of the amine. A lower electron density on the nitrogen makes it less likely to donate its lone pair to a proton, resulting in a lower pKa value compared to non-fluorinated amines. This reduced basicity can also influence the reaction pathway, particularly in base-catalyzed reactions.

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Elucidating the intricate mechanisms of reactions involving fluorinated compounds like this compound relies heavily on advanced spectroscopic techniques. numberanalytics.comresearchgate.net These methods provide invaluable information about the structure of reactants, products, and transient intermediates.

Among the most powerful tools for studying organofluorine compounds is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.orgacs.orgresearchgate.netrsc.orgrsc.orgnumberanalytics.comnih.govmdpi.com The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, making it highly sensitive for NMR experiments. The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, providing detailed information about the structure of fluorinated molecules. numberanalytics.com By monitoring the changes in the ¹⁹F NMR spectrum over the course of a reaction, it is possible to identify intermediates and track the formation of products, thus providing crucial mechanistic insights. rsc.orgrsc.orgnih.gov

Mass spectrometry (MS) is another indispensable technique for mechanistic studies. numberanalytics.comnih.govacs.orgresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of molecules, allowing for the determination of their elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information about the original molecule. By analyzing the mass spectra of reaction mixtures, it is possible to identify reaction intermediates and products, even those present in very low concentrations. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information detailing the mechanistic investigations of reactions involving this compound using in-situ NMR spectroscopy or time-resolved spectroscopic methods.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and focuses solely on this specific compound and these analytical techniques. The required detailed research findings and data for the specified subsections are not present in the public domain.

Computational and Theoretical Studies of Methyl 2,2,3,3,3 Pentafluoropropyl Amine

Electronic Structure and Bonding Analysis

The introduction of a pentafluoropropyl group is anticipated to profoundly influence the electronic environment of the amine nitrogen, thereby altering its fundamental chemical properties.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For Methyl(2,2,3,3,3-pentafluoropropyl)amine, these calculations would likely reveal a significant stabilization of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), when compared to its non-fluorinated counterpart. The strong electron-withdrawing nature of the five fluorine atoms would pull electron density away from the nitrogen atom, leading to a lower energy HOMO. This, in turn, suggests a higher ionization potential and reduced propensity to donate electrons.

The charge distribution within the molecule is also expected to be significantly polarized. The fluorine atoms will bear substantial negative partial charges, while the carbon atoms of the propyl chain and the nitrogen atom will exhibit positive partial charges. This intramolecular charge separation would result in a notable molecular dipole moment.

Illustrative Data on Calculated Electronic Properties

| Property | Estimated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | +2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are hypothetical and serve as illustrative examples based on theoretical expectations for a molecule of this nature. They are not derived from direct computational studies of this compound.

The extensive fluorination of the propyl group is predicted to have a marked effect on the basicity and nucleophilicity of the nitrogen atom. The strong inductive electron-withdrawing effect of the fluorine atoms significantly reduces the electron density on the nitrogen, making its lone pair of electrons less available for donation to a proton or an electrophile. masterorganicchemistry.com Consequently, this compound is expected to be a much weaker base than methylpropylamine. This phenomenon is a general trend observed in fluorinated amines. wikipedia.orgrsc.org

The reduced electron density on the nitrogen atom also diminishes its nucleophilicity. The lower energy of the HOMO, which is primarily associated with the nitrogen lone pair, indicates that the electrons are more tightly held and less available to participate in nucleophilic attack. This effect is crucial in predicting the molecule's reactivity in various chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is governed by a combination of steric and electrostatic interactions. The bulky and highly electronegative pentafluoropropyl group introduces significant conformational constraints.

Through computational methods like molecular mechanics or ab initio calculations, it is possible to identify the stable conformers and their relative energies. The rotation around the C-C and C-N bonds will lead to various staggered and eclipsed conformations. chemistrysteps.com It is anticipated that the most stable conformers will be those that minimize steric repulsion between the methyl group, the pentafluoroethyl group, and the nitrogen's lone pair.

Furthermore, electrostatic interactions, particularly dipole-dipole interactions between the C-F bonds and the C-N bond, will play a crucial role in determining the preferred conformations. Gauche interactions between electronegative fluorine atoms and other groups can be either stabilizing or destabilizing depending on the specific geometry. nih.gov

Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche (+) | +60° | 1.2 |

| Gauche (-) | -60° | 1.2 |

Note: This table presents a simplified, hypothetical energy landscape for illustrative purposes. The actual conformational profile would be more complex due to multiple rotatable bonds.

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in different environments. In the gas phase, intramolecular forces will solely dictate the conformational preferences. However, in a solvent, intermolecular interactions with the surrounding medium can significantly alter the conformational equilibrium.

In a polar solvent, conformations with a larger molecular dipole moment may be stabilized to a greater extent. Conversely, in a nonpolar solvent, steric effects might be more dominant in determining the preferred conformations. Molecular dynamics simulations would allow for the exploration of these solvent effects and the characterization of the conformational flexibility of the molecule over time. biorxiv.orgmdpi.com

Prediction of Reactivity and Selectivity

The electronic and steric properties of this compound, as elucidated by computational studies, allow for predictions regarding its chemical reactivity and selectivity. The significantly reduced basicity and nucleophilicity of the nitrogen atom suggest that it will be a poor substrate for reactions that rely on the electron-donating ability of the amine, such as protonation or alkylation at the nitrogen.

Reactions involving the methyl or propyl groups would also be influenced by the presence of the fluorine atoms. The strong C-F bonds are generally unreactive, making the pentafluoropropyl group quite stable. nih.gov Any reactions at the carbon atoms adjacent to the fluorinated moiety would be affected by the strong inductive effect. For instance, the acidity of the C-H bonds on the carbon alpha to the nitrogen might be slightly increased due to the electron-withdrawing nature of the attached groups.

In terms of selectivity, the steric bulk of the pentafluoropropyl group could direct the approach of reagents to the less hindered methyl group or the nitrogen lone pair, although the latter's reactivity is diminished. In reactions where the amine might act as a directing group, the specific conformational preferences of the molecule would play a critical role in determining the stereochemical outcome.

Computational Modeling of Reaction Pathways and Transition States

The reactivity of this compound is of significant interest, particularly the role of the nitrogen lone pair in nucleophilic reactions and the influence of the bulky, electron-withdrawing pentafluoropropyl group. Computational modeling, primarily using Density Functional Theory (DFT), is employed to map out the potential energy surfaces of its reactions, identifying transition states and calculating activation energy barriers.

A representative reaction that can be modeled is the nucleophilic substitution (Sₙ2) reaction at the methyl group, with a generic electrophile. Theoretical calculations can elucidate the step-by-step mechanism, including the formation of intermediates and the geometry of the transition state. For instance, in a hypothetical reaction with an alkyl halide, computational methods can predict the energy changes as the reactants approach, the N-C bond forms, and the halide leaving group departs.

These calculations involve optimizing the geometries of the reactants, products, and the transition state. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. Frequency calculations are then performed to confirm the nature of these stationary points and to compute zero-point vibrational energies and thermal corrections to the electronic energies, leading to more accurate barrier heights.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| ΔE_rxn | -15.2 | Electronic energy of reaction |

| ΔH_rxn | -14.8 | Enthalpy of reaction at 298 K |

| ΔG_rxn | -10.5 | Gibbs free energy of reaction at 298 K |

| E_a (forward) | +22.5 | Forward activation energy (electronic) |

| ΔG‡ (forward) | +28.1 | Gibbs free energy of activation (forward) |

This table presents hypothetical data for illustrative purposes, based on typical values obtained from DFT calculations on similar amine alkylation reactions.

Prediction of Spectroscopic Signatures for Novel Derivatives

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for the characterization of new compounds. For novel derivatives of this compound, methods like DFT and ab initio calculations can provide accurate predictions of their infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra.

Vibrational spectroscopy (IR and Raman) is particularly sensitive to molecular structure and conformation. A computational study on the closely related 2,2,3,3,3-pentafluoropropylamine (B1582960) has shown that the molecule exists as a mixture of stable conformers at room temperature. researchgate.net Similar calculations for derivatives of this compound would involve identifying the stable conformers and calculating their vibrational frequencies. These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to confirm the structure of the synthesized compound. The intensity of the absorption bands in the IR and Raman spectra can also be predicted, aiding in the assignment of experimental peaks.

NMR spectroscopy is another key technique for structural elucidation. Theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov For a novel derivative, such as one with an additional functional group, these calculations can predict the chemical shifts of all nuclei. This is especially useful for complex fluorinated molecules where the ¹⁹F NMR spectrum can be crowded and difficult to interpret without theoretical support.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity | Description of Motion |

|---|---|---|---|

| ν(N-H) | 3450 | Medium | N-H stretch (if derivatized to a secondary amine) |

| ν(C-H) | 2980 | Strong | Methyl C-H stretch |

| δ(CH₃) | 1455 | Medium | Methyl scissoring |

| ν(C-F) | 1250 | Very Strong | CF₂ asymmetric stretch |

| ν(C-F) | 1180 | Very Strong | CF₃ symmetric stretch |

| ν(C-N) | 1120 | Medium | C-N stretch |

This table presents hypothetical data for illustrative purposes, based on known vibrational frequencies for fluorinated amines and related compounds. researchgate.netnih.gov

Applications of Methyl 2,2,3,3,3 Pentafluoropropyl Amine in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Fluorinated Scaffolds

Detailed searches of chemical literature and databases did not yield specific examples of Methyl(2,2,3,3,3-pentafluoropropyl)amine being utilized as a key synthetic intermediate for creating fluorinated scaffolds.

Building Block for Complex Fluorinated Organic Molecules

There is no readily available scientific literature demonstrating the use of this compound as a foundational building block for the construction of complex fluorinated organic molecules. General strategies for creating such molecules often involve other, more reactive or commonly available fluorinated synthons.

Precursor to Fluorinated Heterocycles and Chiral Auxiliaries

The synthesis of fluorinated heterocycles is a significant area in medicinal chemistry, often relying on various fluorinated precursors. However, no specific methods or examples were found that employ this compound for this purpose. Similarly, while chiral auxiliaries are crucial for asymmetric synthesis, there is no indication in the searched literature that this specific amine has been developed or used as a chiral auxiliary. wikipedia.orgtcichemicals.comharvard.edunih.gov

Development of Novel Reagents and Catalysts from this compound

The development of new reagents and catalysts is a cornerstone of advancing chemical synthesis. Despite this, the application of this compound as a basis for such development is not documented in the available research.

Synthesis of Fluorinated Amine-Derived Ligands for Metal Catalysis

Amine-containing ligands are vital in metal-catalyzed reactions. nih.govnih.gov The introduction of fluorine can modulate the electronic properties of these ligands. Nevertheless, there are no specific reports on the synthesis or application of ligands derived from this compound for metal catalysis.

Application as an Organocatalyst in Asymmetric Synthesis

Chiral amines can serve as effective organocatalysts in a variety of asymmetric transformations. A thorough review of the literature did not uncover any instances where this compound, or a chiral derivative thereof, has been employed as an organocatalyst in asymmetric synthesis.

Future Research Directions and Emerging Avenues for Methyl 2,2,3,3,3 Pentafluoropropyl Amine

Exploration of Photoredox and Electrochemical Transformations

Modern synthetic chemistry has been revolutionized by the advent of photoredox and electrochemical methods, which allow for novel bond formations under mild conditions. For a substrate like Methyl(2,2,3,3,3-pentafluoropropyl)amine, these techniques offer exciting avenues for derivatization that are often inaccessible through traditional thermal methods.

Photoredox Catalysis: Visible-light photoredox catalysis utilizes light-absorbing catalysts to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. researchgate.netmdpi.com This strategy could be applied to this compound to achieve selective C-H functionalization. For instance, the generation of a nitrogen-centered radical via oxidation of the amine could trigger intramolecular C-H abstraction, paving the way for distal functionalization of the propyl chain. researchgate.net Alternatively, the amine could serve as a reductive quencher in a catalytic cycle to facilitate reactions at other sites or with other substrates. nih.gov Research in this area would focus on developing catalytic systems that can selectively activate specific C-H or N-H bonds in the molecule to create novel fluorinated building blocks. nih.govnih.gov

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction, offering a green and highly tunable approach to synthesis. acs.org Anodic oxidation of this compound could generate a reactive cation, which could then be trapped by various nucleophiles to form new C-N or C-C bonds. This approach is particularly promising for creating derivatives that would otherwise be difficult to synthesize. Conversely, cathodic reduction could be explored, although this is less common for amines. A significant area of potential is in electrochemical fluorination, where an electric current is used to introduce fluorine atoms into organic molecules, a process that could be adapted to further functionalize the amine or its derivatives. wikipedia.orgnih.gov The development of automated electrochemical synthesizers could further accelerate the exploration of these reactions. nih.gov

| Transformation Type | Potential Reaction | Substrate Site | Expected Product Class |

| Photoredox Catalysis | Distal C-H Functionalization | Propyl Chain | Functionalized Fluorinated Amines |

| Photoredox Catalysis | N-H Functionalization/Coupling | Amine Group | Derivatized Amines, Heterocycles |

| Electrochemical Synthesis | Anodic C-N Coupling | Amine Group | Substituted Amines, Amides |

| Electrochemical Synthesis | Anodic C-H Activation | Propyl Chain | Oxidized/Functionalized Amines |

Investigation into Bioorthogonal and Click Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov "Click chemistry" provides a class of rapid, reliable, and high-yield reactions for joining molecular fragments. The unique structure of this compound makes it an attractive scaffold for developing novel probes and labels for these applications.

The amine group serves as a convenient handle for introducing bioorthogonal functionalities. It can be readily converted into an azide (B81097) or alkyne, the cornerstone functional groups for the most common click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC). uochb.cz Once functionalized, the resulting molecule, carrying the pentafluoropropyl group, could be "clicked" onto biomolecules (e.g., proteins, nucleic acids, or lipids) that have been metabolically engineered to bear the complementary reactive partner.

The pentafluoropropyl group itself can serve two key roles:

A Bio-inert Spacer and Modulator: The fluorine-rich segment can enhance metabolic stability and lipophilicity, potentially influencing the cellular uptake and localization of the labeled biomolecule.

A ¹⁹F NMR Reporter Group: The five fluorine atoms provide a strong and distinct signal in ¹⁹F NMR spectroscopy. This allows the tagged biomolecule to be tracked and its interactions studied within complex biological environments, such as cell lysates or even intact cells, without background interference. nih.gov

Future research would involve synthesizing azide and alkyne derivatives of this compound and demonstrating their utility in labeling biomolecules. A particularly promising application lies in the development of ¹⁸F-labeled analogues for Positron Emission Tomography (PET) imaging, where click chemistry is a leading strategy for the rapid and efficient radiolabeling of sensitive biological molecules under mild conditions. nih.govresearchgate.netresearchgate.net

| Bioorthogonal Strategy | Required Derivatization | Potential Application | Key Advantage |

| Azide-Alkyne Click Chemistry | Conversion of amine to azide or alkyne | Labeling of proteins, sugars, or lipids | High specificity, efficiency, and ¹⁹F NMR tracking |

| Staudinger Ligation | Conversion of amine to azide | Peptide and protein modification | Metal-free ligation |

| Tetrazine Ligation | Introduction of a strained alkene/alkyne | Rapid in vivo imaging | Extremely fast reaction kinetics |

| ¹⁸F Radiolabeling | Derivatization with ¹⁸F-prosthetic group | PET imaging tracer development | High sensitivity in vivo imaging |

Materials Science Applications of Fluorinated Amines

The incorporation of fluorine into polymers can dramatically alter their properties, often leading to materials with low surface energy, high thermal stability, chemical inertness, and low dielectric constants. nih.govresearchgate.net Fluorinated amines are valuable monomers for creating high-performance polymers such as polyimides and polyamides. kpi.uamdpi.com

This compound, after suitable modification to introduce a second reactive group (e.g., creating a diamine or a dicarboxylic acid derivative), could serve as a novel monomer. Its incorporation into polymer backbones is predicted to impart several desirable characteristics:

Low Dielectric Constant: The high electronegativity and low polarizability of fluorine atoms can reduce the dielectric constant of the resulting polymer, making it a candidate for advanced microelectronics as an insulating layer. kpi.uamdpi.com

Enhanced Thermal Stability: The strength of the C-F bond often contributes to superior thermal and oxidative stability in the final material. scielo.br

Hydrophobicity and Chemical Resistance: The fluorinated side chains would create a low-energy surface, leading to materials that are water- and oil-repellent and resistant to chemical attack.

Optical Transparency: The introduction of bulky, fluorinated groups can disrupt polymer chain packing and reduce intermolecular charge-transfer complexes, leading to improved optical transparency and a lower refractive index. mdpi.comscielo.br

Future work would involve the design and synthesis of bifunctional monomers derived from this compound. These monomers could then be used in polycondensation reactions to produce novel fluorinated polymers, whose thermal, mechanical, and dielectric properties would be systematically evaluated. kpi.uamdpi.com

| Polymer Type | Potential Monomer Derivative | Key Property Enhancement | Potential Application |

| Polyimide | Diamine or Dianhydride | Low Dielectric Constant, Thermal Stability | Microelectronics, Aerospace |

| Polyamide | Diamine or Diacid | Chemical Resistance, Hydrophobicity | High-Performance Fibers, Coatings |

| Polyurethane | Diol | Low Surface Energy, Durability | Weather-Resistant Coatings |

| Alternating Copolymers | Diene | Controlled Hydrophobicity | Specialty Surfactants, Membranes |

Development of High-Throughput Synthesis and Screening Methodologies

The discovery of new drugs and materials increasingly relies on high-throughput experimentation (HTE), where large libraries of compounds are synthesized and tested in parallel. The unique features of this compound make it and its derivatives highly amenable to modern HTE workflows.

High-Throughput Synthesis: Automated synthesis platforms can perform a wide range of chemical reactions in a parallel format, dramatically accelerating the creation of compound libraries. sigmaaldrich.comimperial.ac.uk The amine functionality of the target compound is a versatile starting point for numerous reactions, such as amide bond formation, reductive amination, and nucleophilic aromatic substitution. An automated synthesizer could be programmed to react a core scaffold derived from this compound with hundreds of different building blocks (e.g., carboxylic acids, aldehydes) to rapidly generate a large library of novel fluorinated compounds. sigmaaldrich.com This is particularly relevant for creating libraries for PET tracer development, where automated radiosynthesis is essential. nih.govnih.gov

High-Throughput Screening: The pentafluoropropyl group is an ideal tag for ¹⁹F NMR-based screening. This technique is a powerful tool in fragment-based drug discovery for identifying weak-binding ligands to protein targets. bruker.com Because biological systems have virtually no background fluorine signal, the ¹⁹F NMR spectrum is exceptionally clean. Changes in the chemical shift or line shape of the signal from the pentafluoropropyl group upon addition of a biological target can indicate binding. nih.govcreative-biostructure.com Screening a library of fragments containing the this compound scaffold against a protein of interest could rapidly identify "hits" for further development. This method is fast, requires relatively small amounts of protein, and can provide information on binding affinity and kinetics. nih.gov

| HTE Aspect | Approach | Role of the Compound | Advantage |

| Synthesis | Automated Parallel Synthesis | Core scaffold for library generation | Rapid creation of diverse fluorinated molecules |

| Synthesis | Automated Flow Chemistry | Continuous production of key intermediates | Scalability and process control |

| Screening | ¹⁹F NMR Fragment Screening | Provides a clean, sensitive NMR probe | Background-free detection of protein-ligand binding |

| Screening | Affinity Selection Mass Spectrometry | Mass tag for identifying binders | High sensitivity and throughput |

Advanced Spectroscopic Characterization (beyond basic identification) for Structural and Dynamic Studies in Complex Environments

While basic spectroscopic methods (e.g., ¹H, ¹³C NMR) are used for routine identification, advanced techniques are needed to probe the subtle structural and dynamic behavior of this compound and its derivatives in complex settings like biological membranes or polymer matrices.

Advanced NMR Spectroscopy: The presence of five fluorine atoms makes ¹⁹F NMR the premier tool for advanced studies.

Protein-Ligand Interactions: As mentioned, ¹⁹F NMR is highly sensitive to the local chemical environment. bruker.comacs.org By incorporating the compound into a potential drug molecule, researchers can use ¹⁹F NMR to monitor binding to a target protein, detect conformational changes in the protein upon binding, and measure binding constants and kinetics through lineshape analysis. nih.govnih.gov

In-Cell NMR: The lack of a biological background signal makes ¹⁹F NMR suitable for studying molecular interactions directly inside living cells, providing insights that are unobtainable from in vitro experiments. creative-biostructure.com

Dynamics and Conformation: Techniques like ¹⁹F-¹⁹F nuclear Overhauser effect spectroscopy (NOESY) and relaxation measurements can provide information about the conformation and dynamics of the pentafluoropropyl chain, which is crucial for understanding its interactions and its influence on the properties of larger molecules or materials.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) techniques like Orbitrap or FT-ICR MS provide exact mass measurements, enabling unambiguous determination of elemental composition. numberanalytics.com Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, yielding detailed structural information. numberanalytics.com Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on size and shape, allowing for the differentiation of isomers and conformers and providing further structural insights into how the fluorinated amine interacts within complex mixtures. numberanalytics.com

| Spectroscopic Technique | Information Gained | Context of Application |

| ¹⁹F NMR Lineshape Analysis | Binding kinetics (k_on, k_off) and affinity (K_D) | Studying protein-ligand interactions |

| ¹⁹F NMR Relaxation Studies | Molecular dynamics and conformational flexibility | Characterizing polymers or bound ligands |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Analysis of reaction products and metabolites |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation via fragmentation | Identifying unknown compounds in complex mixtures |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomers, conformational information | Analysis of complex biological or environmental samples |

| Vibrational Spectroscopy (IR/Raman) | Vibrational modes, conformational states | Probing intermolecular interactions in materials |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing methyl(2,2,3,3,3-pentafluoropropyl)amine and distinguishing it from structurally similar fluorinated amines?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are critical for structural elucidation and purity assessment. GC-MS can identify fragmentation patterns unique to the pentafluoropropyl group, while HPLC with fluorinated-phase columns resolves positional isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is essential for confirming fluorine substitution patterns. Cross-referencing with CAS registry numbers (e.g., 422-03-7 for 2,2,3,3,3-pentafluoropropylamine) ensures unambiguous identification .

Q. What synthetic routes are effective for preparing this compound, and what are critical reaction parameters?

- Methodological Answer : A common approach involves nucleophilic substitution of 2,2,3,3,3-pentafluoropropylamine with methylating agents (e.g., methyl iodide) under anhydrous conditions. Reaction optimization includes controlling temperature (<0°C to prevent side reactions) and using non-polar solvents (e.g., dichloromethane) to stabilize intermediates. Purification via fractional distillation or preparative HPLC is recommended due to the compound’s volatility and fluorophilic nature. Evidence from analogous triazine syntheses highlights the importance of stoichiometric equivalence and inert atmospheres to avoid hydrolysis .

Advanced Research Questions

Q. How does the pentafluoropropyl group influence the physicochemical properties of amine derivatives in polymer matrices?

- Methodological Answer : The pentafluoropropyl group enhances hydrophobicity and thermal stability in polymers like poly(2,2,3,3,3-pentafluoropropyl methacrylate). Differential scanning calorimetry (DSC) and contact angle measurements reveal increased glass transition temperatures () and water-repellent behavior. In block copolymers synthesized via nitroxide-mediated polymerization, fluorine content correlates with reduced surface energy, making these materials suitable for hydrophobic coatings. Atomic force microscopy (AFM) further demonstrates nanoscale phase separation driven by fluorinated segments .

Q. What challenges arise in handling this compound, and what safety protocols are recommended given limited toxicological data?

- Methodological Answer : Due to incomplete toxicological profiling, researchers must assume acute toxicity and implement glovebox use under inert atmospheres (N/Ar). Personal protective equipment (PPE) should include fluoropolymer-coated gloves and face shields. Ventilation systems must exceed OSHA standards (≥100 fpm airflow). Spill containment requires fluorinated absorbents (e.g., perfluorinated silica) to prevent environmental release. Regular monitoring via Fourier-transform infrared (FTIR) spectroscopy ensures lab air remains uncontaminated .

Q. How can this compound be utilized in synthesizing hypoxia-targeting agents like EF5 for biomedical research?

- Methodological Answer : The amine serves as a precursor for EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide), a hypoxia biomarker. Conjugation involves reacting the amine with nitroimidazole derivatives under mild basic conditions (pH 7.5–8.5). Radiolabeling with requires microfluidic reactors to control exothermicity. Validation via fluorescence microscopy and autoradiography confirms selective accumulation in hypoxic tissues. Comparative studies with non-fluorinated analogs demonstrate enhanced cellular uptake due to fluorine’s lipophilicity .

Q. What strategies address reactivity discrepancies between this compound and non-fluorinated amines in nucleophilic substitutions?

- Methodological Answer : Fluorine’s electronegativity reduces nucleophilicity, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C). Kinetic studies using NMR show slower reaction rates compared to propylamine derivatives. Catalysis with crown ethers (e.g., 18-crown-6) enhances activity by stabilizing transition states. Computational modeling (DFT) identifies electron-withdrawing effects as the primary cause of reduced basicity, guiding reagent selection for optimal yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.